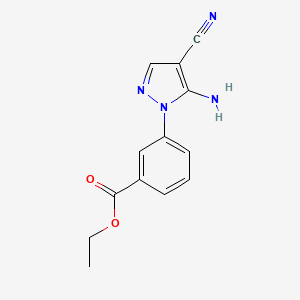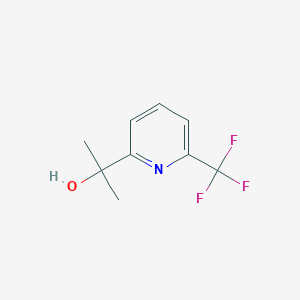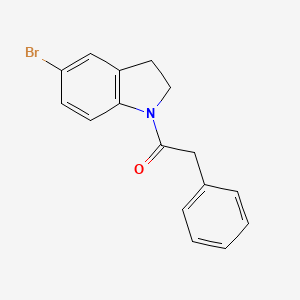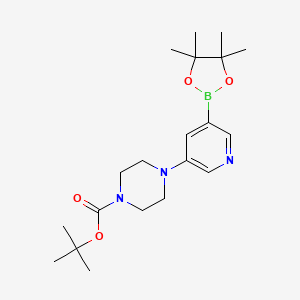![molecular formula C12H18FN B1400686 Butyl[(3-fluoro-4-methylphenyl)methyl]amine CAS No. 1178151-38-6](/img/structure/B1400686.png)
Butyl[(3-fluoro-4-methylphenyl)methyl]amine
説明
“Butyl[(3-fluoro-4-methylphenyl)methyl]amine” is a chemical compound with the molecular formula C12H18FN. It has a molecular weight of 195.28 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters. For instance, the protodeboronation of pinacol boronic esters has been reported in the literature . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “this compound” consists of a butyl group attached to an amine that is further connected to a 3-fluoro-4-methylphenyl group .科学的研究の応用
Cardiovascular and Toxicological Effects
- The cardiovascular effects of similar compounds, such as 1-(3-fluorophenyl)-2-isopropyl-aminoethanol, show that these chemicals can act as weak pressor agents. The pressor activity decreases with alkyl substitution, shifting towards depressor effects in larger amino alkyl groups. The toxicity of these compounds is comparatively low, with depressor amines having higher toxicity (Lands, 1952).
Synthesis and Applications in Medicine
- Butyl[(3-fluoro-4-methylphenyl)methyl]amine derivatives are important intermediates in the synthesis of medications such as Repaglinide, an oral diabetes medicine. One such derivative, 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, is synthesized through a series of reactions including Grignard reaction and catalytic hydrogenation (Liu, Huang, & Zhang, 2011).
Role in Chemical Synthesis and Crystallography
- Compounds related to this compound, such as N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine, have been synthesized and characterized, providing insights into their molecular and crystal structures. These findings have implications for chemical synthesis and the understanding of molecular interactions (Wawrzycka-Gorczyca et al., 2011).
Analytical Chemistry Applications
- Derivatives of this compound are used as reagents in analytical chemistry. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a similar compound, serves as a chiral resolution reagent for determining the enantiomeric excess of α-chiral amines (Rodríguez-Escrich et al., 2005).
Antioxidant Properties and Biological Activity
- Related compounds demonstrate significant antioxidant properties and biological activities. For example, novel 1,2,3-triazole-containing nitrones exhibit strong antioxidant ability and inhibitory effects on enzymes like soybean lypoxygenase (Hadjipavlou-Litina et al., 2022).
Applications in Organic Electronics
- Certain amine-based derivatives serve as acceptor and cathode interfacial materials in polymer solar cells, demonstrating their potential in organic electronics. These compounds can facilitate efficient energy conversion and may influence the development of novel solar cell technologies (Lv et al., 2014).
Antitumor Activity
- Some derivatives of this compound exhibit antitumor properties. For example, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide shows inhibitory effects on the proliferation of certain cancer cell lines (Hao et al., 2017).
作用機序
Mode of Action
It’s known that the presence of a benzene ring allows for resonance stabilization of benzylic carbocations, which means that substitution reactions are likely to occur at the benzylic position .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
特性
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-3-4-7-14-9-11-6-5-10(2)12(13)8-11/h5-6,8,14H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLTWYVBRJUEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



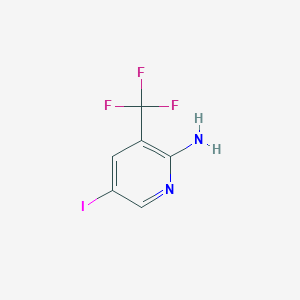
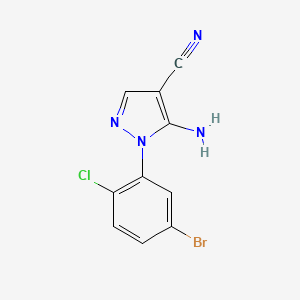

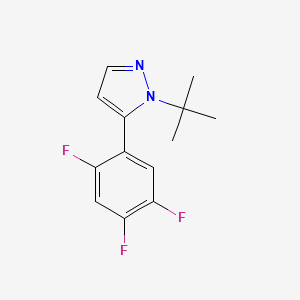


![[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B1400614.png)
